molecular formula C6H8O2 B1304632 (2-Methylfuran-3-yl)methanol CAS No. 5554-99-4

(2-Methylfuran-3-yl)methanol

Cat. No. B1304632
CAS RN: 5554-99-4
M. Wt: 112.13 g/mol
InChI Key: FTYOGLDPNBZSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-Methylfuran-3-yl)methanol" is closely related to the family of furan derivatives, which are compounds containing a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. These compounds are of significant interest in organic chemistry due to their presence in various natural products and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, 2-Methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable resources like furfural or levulinic acid, is an example of a furan derivative that has been synthesized and applied in organic chemistry . Although the synthesis of "(2-Methylfuran-3-yl)methanol" is not explicitly detailed in the provided papers, the synthesis of related compounds such as [2-(3-Methylthienyl)]di(1-adamantyl)methanol involves the formation of isomers and their subsequent rotation under heat, which could be relevant to the synthesis of other furan derivatives .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring. In the case of [2-(3-Methylthienyl)]di(1-adamantyl)methanol, the compound exists as a mixture of anti and syn isomers, with the syn isomer being more stable at higher temperatures . The rotation barriers between these isomers have been quantified, providing insights into the molecular dynamics of such compounds.

Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions, including solvolysis and rearrangements. For example, the solvolysis of 2-acetylfuran oxime toluene-p-sulphonate in methanol leads to the formation of 2-acetyl-2,5-dimethoxy-2,5-dihydrofuran, which can further rearrange to form methyl 4,5-dioxohexanoate . These reactions are acid-catalyzed and can be used to transform furan derivatives into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like 2-MeTHF include low miscibility with water, a high boiling point, and remarkable stability compared to other cyclic-based solvents . These properties make them suitable for use in various synthetic procedures, including those involving organometallics, organocatalysis, and biotransformations. The toxicology assessments of these compounds are also crucial for their application in pharmaceutical chemistry .

Scientific Research Applications

Catalytic Transformation of Renewable Furfural

(2-Methylfuran-3-yl)methanol has applications in catalytic transformations involving renewable furfural, a compound derived from biomass. The transformation of furfural with aliphatic alcohols like methanol, facilitated by nano Au catalysts and potassium carbonate, leads to products like methyl 2-furoate and 3-(furan-2-yl-)-2-methylacrylaldehyde. Such transformations are vital for the development of bio-based chemicals and fuels, showcasing the significance of (2-Methylfuran-3-yl)methanol in sustainable chemistry (Tong et al., 2015).

Deoxygenation to Produce Bio-Gasoline Additives

(2-Methylfuran-3-yl)methanol is involved in the selective deoxygenation process of furfural, a key step in producing 2-methylfuran, an important biogasoline additive. This process, which uses Cu0/Cu2O·SiO2 sites, does not require extraneous gas, and methanol plays a crucial role in generating highly pure hydrogen. The process underscores the role of (2-Methylfuran-3-yl)methanol in producing cleaner fuel alternatives (Li et al., 2018).

Reactions with Indoles and Aldehydes

In synthetic chemistry, (2-Methylfuran-3-yl)methanol is used in reactions with indoles and aldehydes to synthesize bis(indolyl)methanes, bis(thienyl)methanes, and bis(fur-2-yl)methanes. These reactions, catalyzed by RuCl3·3H2O, lead to products with moderate to excellent yields, signifying the compound's utility in diverse chemical synthesis applications (Qu et al., 2011).

Methanol Production and Applications

Methanol, a derivative of (2-Methylfuran-3-yl)methanol, is a fundamental chemical in producing complex chemical structures and clean-burning fuels. The conversion of CO2 to methanol offers a method for reducing CO2 emissions and is a significant aspect of hydrogen storage and conservation. This highlights (2-Methylfuran-3-yl)methanol's contribution to eco-friendly energy solutions and its role in the chemical industry (Dalena et al., 2018).

Safety And Hazards

The safety information for “(2-Methylfuran-3-yl)methanol” includes several hazard statements such as H225, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Future Directions

There is a growing interest in the use of biomass-derived furanic compounds as potential platform chemicals and fossil fuel replacements . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

properties

IUPAC Name

(2-methylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYOGLDPNBZSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380396
Record name (2-methylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylfuran-3-yl)methanol

CAS RN

5554-99-4
Record name (2-methylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylfuran-3-yl)methanol
Reactant of Route 2
(2-Methylfuran-3-yl)methanol
Reactant of Route 3
(2-Methylfuran-3-yl)methanol
Reactant of Route 4
(2-Methylfuran-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Methylfuran-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Methylfuran-3-yl)methanol

Citations

For This Compound
4
Citations
A Werfeli, J Čejka, O Klecán… - Collection of …, 1997 - cccc.uochb.cas.cz
The aldehyde 2 prepared from [5-(2,3-O-isopropylidene-β-D-erythrofuranosyl)-2-methylfuran-3-yl]methanol (1) was converted to E,Z-oximes 3, 4 and imine derivative 5 by the reaction …
Number of citations: 7 cccc.uochb.cas.cz
AN Jadhav, RC Dash, RR Hirwani… - Current Science …, 2013 - researchgate.net
Thrombin regulates blood coagulation and has a central role in haemostasis. Antithrombotic compounds such as biphenyl derivatives are known to target thrombin and can significantly …
Number of citations: 2 www.researchgate.net
J Roger, F Požgan, H Doucet - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
Heteroaromatics bearing unprotected hydroxyalkyl functions can be arylated using aryl or heteroaryl bromides, via palladium‐catalysed carbon‐hydrogen bond activation/arylation. …
Number of citations: 90 onlinelibrary.wiley.com
B Wang, X Liu, J Zhang, F Cheng - Fuel, 2018 - Elsevier
Pyrolysis behavior of coal gangue and corncob with some additives was studied in a fixed bed reactor. The results showed that with the blending ratio of coal gangue increasing during …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.